molecular formula C7H15N3O B13810875 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one CAS No. 229499-79-0

1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one

Katalognummer: B13810875
CAS-Nummer: 229499-79-0
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: IRJWWHFZAQPQFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C8H17N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Vorbereitungsmethoden

The synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with an appropriate acylating agent. One common method is the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may bind to G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one: This compound has a phenyl group attached to the piperazine ring, which may confer different biological activities and chemical properties.

    1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one: Similar to the previous compound but with the amino group in a different position on the phenyl ring.

    1-(Piperazin-1-yl)ethan-1-one: This compound lacks the aminomethyl group, which may affect its reactivity and applications.

Eigenschaften

CAS-Nummer

229499-79-0

Molekularformel

C7H15N3O

Molekulargewicht

157.21 g/mol

IUPAC-Name

1-[4-(aminomethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C7H15N3O/c1-7(11)10-4-2-9(6-8)3-5-10/h2-6,8H2,1H3

InChI-Schlüssel

IRJWWHFZAQPQFO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCN(CC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.